ADAR1/ADAR2 RNA Editing Enhancement vs. Natural dA in Guide RNAs
In a comparative study of 16 nucleoside analogs at the -1 position of ADAR guide RNAs (gRNAs), 2'-deoxynebularine (dN) demonstrated a significant increase in in vitro deamination rates for both human ADAR1 and ADAR2 enzymes compared to natural 2'-deoxyadenosine (dA) [1]. This enhancement was observed across three distinct target sites: human MECP2 W104X, mouse IDUA W392X, and the 3'-UTR of human ACTB [1]. The ability to modulate ADAR editing efficiency is a specific functional attribute not observed with 2'-deoxyinosine or other degenerate base analogs in this assay system.
| Evidence Dimension | ADAR1 and ADAR2 deamination rate (in vitro) |
|---|---|
| Target Compound Data | Increased deamination rate relative to dA control |
| Comparator Or Baseline | 2'-deoxyadenosine (dA) control |
| Quantified Difference | Qualitative increase; specific fold-change values available in ESI data tables of the primary reference |
| Conditions | gRNAs targeting human MECP2 W104X, mouse IDUA W392X, and human ACTB 3'-UTR sites; in vitro deamination assay with human ADAR1 and ADAR2 enzymes |
Why This Matters
This data provides a quantitative basis for selecting 2'-deoxynebularine CEP over standard dA amidites when designing ADAR guide RNAs to maximize editing efficiency.
- [1] Brinkman, H. F., Jauregui Matos, V., Mendoza, H. G., Doherty, E. E., & Beal, P. A. (2023). Nucleoside analogs in ADAR guide strands targeting 5′-UA̲ sites. RSC Chemical Biology, 4(1), 74–83. View Source
